molecular formula C16H14ClN5O2S2 B3007480 10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892729-40-7

10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B3007480
CAS No.: 892729-40-7
M. Wt: 407.89
InChI Key: XMHUNMLQKFAPIP-UHFFFAOYSA-N
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Description

10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique structure, which includes a chlorobenzenesulfonyl group, a thia-azatricyclo framework, and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thia-azatricyclo framework: This can be achieved through a series of cyclization reactions involving sulfur and nitrogen-containing intermediates.

    Introduction of the chlorobenzenesulfonyl group: This step often involves sulfonylation reactions using chlorobenzenesulfonyl chloride under basic conditions.

    N-alkylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thia-azatricyclo framework can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bonds in the compound can be reduced to form saturated derivatives.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the double bonds can yield saturated derivatives.

Scientific Research Applications

10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[730

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties, such as high thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s unique structure suggests that it could interact with proteins or enzymes in a specific manner, potentially leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    10-(3-chlorobenzenesulfonyl)-N-(propan-2-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which can lead to distinct reactivity and potential applications. The presence of the chlorobenzenesulfonyl group, the thia-azatricyclo framework, and multiple double bonds makes this compound a versatile building block for various chemical transformations and applications.

Properties

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-propan-2-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S2/c1-9(2)18-14-13-12(6-7-25-13)22-15(19-14)16(20-21-22)26(23,24)11-5-3-4-10(17)8-11/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHUNMLQKFAPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(N=NN2C3=C1SC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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